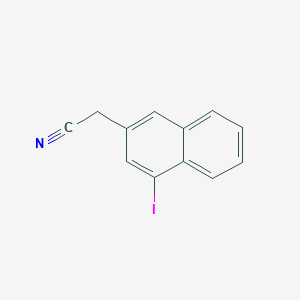

4-Iodonaphthalene-2-acetonitrile

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Synthesis

The naphthalene core is a fundamental building block in the creation of a wide range of organic molecules. ekb.egchemistryviews.org Its presence is noted in numerous natural products, pharmaceuticals, dyes, and materials. biointerfaceresearch.comlifechemicals.com The development of efficient methods for the regioselective functionalization of the naphthalene ring system is a significant area of research, as the position of substituents dramatically influences the molecule's properties and reactivity. researchgate.netnih.gov The ability to introduce various functional groups onto the naphthalene scaffold allows for the fine-tuning of electronic properties, solubility, and biological activity, making it a privileged structure in drug discovery and materials science. nih.govnih.gov

Role of Aryl Halides as Key Precursors in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Aryl halides, including iodo-substituted naphthalenes, are exceptionally important precursors in a multitude of synthetic transformations. rsc.orgmdpi.com They are key participants in a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. rsc.orgrsc.orgthieme.de These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The carbon-iodine bond, in particular, is the most reactive among the common halogens (iodine, bromine, chlorine) in these catalytic cycles, often allowing for milder reaction conditions. This reactivity makes aryl iodides, like 4-Iodonaphthalene-2-acetonitrile, highly valuable starting materials for the construction of more complex molecular architectures.

Importance of Nitrile Functionality as a Versatile Synthetic Handle

The nitrile (or cyano) group is a remarkably versatile functional group in organic synthesis. nih.gov Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached. More importantly, the nitrile group can be transformed into a wide variety of other functional groups. researchgate.net For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an aldehyde. This synthetic flexibility allows for the introduction of diverse functionalities late in a synthetic sequence, a strategy that is highly valued in the preparation of complex target molecules. mdpi.com

Contextualization of this compound within Polyfunctional Naphthalene Derivatives

This compound is a polyfunctional naphthalene derivative, meaning it possesses multiple reactive sites. The presence of both a reactive iodine atom and a versatile nitrile group on the same naphthalene scaffold makes it a particularly interesting and useful building block in organic synthesis. The distinct reactivity of the iodo and acetonitrile (B52724) functionalities allows for selective and sequential transformations, enabling the synthesis of a diverse range of complex naphthalene-based molecules. This dual functionality provides chemists with a powerful tool for creating novel compounds with potentially valuable properties.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | (4-Iodonaphthalen-2-yl)acetonitrile |

| Molecular Formula | C12H8IN |

| Molecular Weight | 293.11 g/mol |

| CAS Number | 1261487-00-6 |

Synthesis and Elucidation of this compound

The preparation of this compound can be envisioned through several synthetic routes, primarily involving the introduction of the iodo and acetonitrile functionalities onto a pre-existing naphthalene core.

One plausible approach involves the Sandmeyer reaction of a corresponding amino-naphthalene derivative. For instance, starting from 2-naphthylamine, one could introduce the acetonitrile group at the 4-position, followed by diazotization of the amino group and subsequent treatment with potassium iodide to install the iodine atom.

Alternatively, a more direct approach might involve the functionalization of a pre-iodinated naphthalene. For example, 1-iodonaphthalene (B165133) could be subjected to reactions that introduce an acetonitrile moiety at the 3-position (which would become the 2-position of the final product after renumbering). However, controlling the regioselectivity of such reactions can be challenging.

A more modern and likely more efficient method would involve the use of transition metal-catalyzed cross-coupling reactions. For example, a dihalonaphthalene, such as 1,3-diiodonaphthalene, could undergo a selective reaction at one of the iodo positions to introduce the acetonitrile group, leaving the other iodo group intact. This would leverage the differential reactivity of the two halogen atoms.

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the naphthalene ring system, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene (B1212753) protons of the acetonitrile group would appear as a singlet. ¹³C NMR spectroscopy would show distinct signals for each of the carbon atoms in the molecule, including the two carbons of the nitrile group and the carbon atom bearing the iodine.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum could also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8IN |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

2-(4-iodonaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H8IN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |

InChI Key |

UUUGWBLZHMFTDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)CC#N |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of 4 Iodonaphthalene 2 Acetonitrile

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in 4-Iodonaphthalene-2-acetonitrile is the more reactive site for many synthetic transformations, particularly those involving metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of this compound serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a palladium(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For instance, the coupling of an aryl iodide with an arylboronic acid would yield an arylated naphthalene (B1677914) derivative.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, often an amine. nih.gov This reaction is highly efficient for the synthesis of arylalkynes.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl iodide in the presence of a palladium or nickel catalyst. This reaction is known for its high functional group tolerance.

A representative table of conditions for these reactions is provided below:

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF |

| Negishi | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not always required | THF, DMF |

While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.orglibretexts.org For the reaction to proceed, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the iodide ion. libretexts.orgyoutube.com Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway. nih.govnih.gov The presence of the electron-withdrawing acetonitrile (B52724) group may provide some activation, but typically, more potent activating groups are required for this reaction to be efficient. libretexts.org

The carbon-iodine bond can be cleaved under certain conditions to generate an aryl radical. This can be achieved through various methods, including photolysis, radical initiators (like AIBN), or transition metal-mediated processes. These highly reactive aryl radicals can then participate in a variety of transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. Another potential reactive intermediate is a benzyne, which can be formed via elimination of HX from an aryl halide, although this typically requires a strong base. libretexts.org

Reactions at the Acetonitrile Functionality

The acetonitrile group (-CH₂CN) offers a different set of synthetic possibilities, primarily centered around the reactivity of the nitrile group and the adjacent methylene (B1212753) protons.

The acetonitrile group is a versatile handle for various analytical and synthetic derivatizations. For analytical purposes, it can be used as a solvent in spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com In high-performance liquid chromatography (HPLC), acetonitrile is a common mobile phase component due to its low viscosity and high elution strength. sigmaaldrich.comgoogle.com Synthetically, the methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the carbon alpha to the nitrile.

The nitrile group itself can be transformed into a variety of other important functional groups. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. libretexts.org This reaction proceeds through an amide intermediate. libretexts.orgnih.gov

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the nitrile can be converted to an ester.

Hydration: Controlled hydration of the nitrile, often catalyzed by acids, bases, or metal catalysts, can yield the corresponding amide. nih.gov

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. libretexts.org

A summary of these transformations is presented in the table below:

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Alcoholysis | ROH, H⁺ or OR⁻ | Ester |

| Hydration | H₂O, acid or base catalyst | Amide |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary amine |

Bifunctional Reactivity and Synergistic Transformations

The concurrent presence of the reactive iodo group and the nucleophilic acetonitrile moiety allows for synergistic transformations where both functionalities participate in a concerted or sequential manner. This bifunctionality is a key feature that chemists exploit to build intricate molecular frameworks.

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular bond-forming events that occur in a single pot without the isolation of intermediates. princeton.edu These processes are highly efficient as they reduce the number of synthetic steps, minimize waste generation, and often lead to the formation of complex products with high stereoselectivity. princeton.edu While specific tandem reactions involving this compound are not extensively detailed in the provided search results, the concept of tandem reactions is well-established in organic chemistry. princeton.edu For instance, a hypothetical tandem sequence could involve an initial Sonogashira coupling at the iodo position, followed by a subsequent intramolecular cyclization involving the newly introduced alkyne and the nitrile group.

The geometry of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of fused polycyclic aromatic systems. These reactions are typically triggered by forming a new bond between the carbon atom of the iodo-substituted position and the cyano-bearing side chain.

Recent research has demonstrated the development of acid-catalyzed intramolecular reactions of isoindolinone-derived hydroxylactam derivatives that bear enone or enal functionalities. nih.gov In these reactions, N-acylenamides are generated in situ and subsequently react through a formal [4+2] cycloaddition to construct fused ring systems. nih.gov While this example does not directly involve this compound, it illustrates a powerful strategy for forming fused rings that could potentially be adapted. For example, after an initial modification of the nitrile group, a similar intramolecular cycloaddition could be envisioned.

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. mdpi.com The bifunctional nature of this compound makes it an interesting, though not yet explicitly documented, candidate for participation in MCRs.

One of the most prominent classes of MCRs is the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.govresearchgate.net The Ugi four-component reaction (U-4CR), for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-amidoamides. researchgate.net While this compound contains a nitrile and not an isocyanide, its conversion to the corresponding isocyanide is a feasible transformation, which would open the door to its use in Ugi-type reactions. This would allow for the introduction of significant molecular complexity in a single step.

Non-isocyanide-based MCRs, such as the Hantzsch or Biginelli reactions, offer alternative strategies. mdpi.com A hypothetical MCR involving this compound could see the nitrile group or the active methylene group participating in the reaction cascade. For example, the nitrile could act as a precursor to an imine intermediate, a common reactive species in many MCRs. nih.gov

| Reaction Type | Reactants | Potential Product |

| Ugi-type Reaction | 4-Iodonaphthyl-2-isocyanide, Aldehyde, Amine, Carboxylic Acid | α-Amidoamide derivative of 4-iodonaphthalene |

| Passerini-type Reaction | 4-Iodonaphthyl-2-isocyanide, Aldehyde, Carboxylic Acid | α-Acyloxycarboxamide derivative of 4-iodonaphthalene |

| Hantzsch-type Reaction | Derivative of this compound, Aldehyde, β-Ketoester | Dihydropyridine fused to the naphthalene core |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations that this compound undergoes is crucial for optimizing reaction conditions and designing new synthetic routes. The reactivity of this compound can proceed through either radical or ionic pathways, often facilitated by a catalyst.

The C-I bond in this compound can be cleaved homolytically to generate an aryl radical, or heterolytically to form an aryl cation or anion, depending on the reaction conditions and reagents employed. Radical pathways are often initiated by light, heat, or a radical initiator. For instance, in a hypothetical radical cyclization, the initially formed naphthyl radical could add to the nitrile group, leading to a cyclized radical intermediate that is subsequently quenched.

Ionic pathways are more common, particularly in transition-metal-catalyzed reactions. The electron-withdrawing nature of the nitrile group can influence the electron density of the naphthalene ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Many of the transformations involving the iodo group of this compound are catalyzed by transition metals, such as palladium or copper. These reactions typically proceed through a well-defined catalytic cycle that involves several key elementary steps:

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of the C-I bond of this compound to a low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the iodo and naphthyl fragments, resulting in a higher oxidation state for the metal (e.g., Pd(II)).

Transmetalation: In cross-coupling reactions, a second organic group is introduced from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step, known as transmetalation, involves the transfer of the organic group from the main group metal to the transition metal center, displacing the halide.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

A study on the synthesis of 5-thio- or 5-selenotriazoles utilized a copper-catalyzed multicomponent reaction, highlighting the role of the metal in facilitating the transformation. doi.org While not directly involving this compound, the principles of the catalytic cycle are broadly applicable.

| Catalytic Step | Description |

| Oxidative Addition | The C-I bond of this compound adds to a low-valent transition metal center. |

| Transmetalation | An organic group is transferred from an organometallic reagent to the transition metal center. |

| Reductive Elimination | The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the catalyst. |

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, are critically influenced by the nature of the ligands coordinated to the metal center. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the well-established principles of ligand effects in cross-coupling reactions of aryl iodides provide a strong framework for understanding its behavior. The choice of ligand can significantly impact reaction rates, yields, and the tolerance of functional groups.

The primary role of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is to stabilize the palladium catalyst, modulate its electronic properties, and influence the steric environment around the metal center. These factors directly affect the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.net

Phosphine (B1218219) Ligands

Phosphine ligands are a versatile class of ligands used in a wide array of cross-coupling reactions. Their electronic and steric properties can be finely tuned by modifying the substituents on the phosphorus atom.

Monodentate Phosphine Ligands: Triphenylphosphine (B44618) (PPh3) is a commonly used, relatively air-stable, and cost-effective ligand. researchgate.net It plays a crucial role in stabilizing the palladium catalyst and facilitating the cross-coupling process. researchgate.net However, for more challenging transformations or to enhance reaction efficiency, more specialized phosphine ligands are often employed.

Illustrative Data on Ligand Effects in Suzuki-Miyaura Coupling

The following table illustrates the general effect of different phosphine ligands on the yield of Suzuki-Miyaura coupling reactions of aryl halides. While not specific to this compound, it demonstrates the trend of how ligand choice can influence reaction outcomes.

| Ligand | Catalyst System | Typical Yield (%) | General Remarks |

| None | Pd(OAc)2 | Low to moderate | Reactions can be sluggish and require higher temperatures. |

| PPh3 | Pd(PPh3)4 or Pd(OAc)2/PPh3 | Good | A standard, versatile ligand suitable for many applications. researchgate.net |

| P(t-Bu)3 | Pd(dba)2/P(t-Bu)3 | Excellent | Bulky and electron-rich, often leading to higher turnover numbers. |

| Biaryl Phosphines | Pd(OAc)2/Biaryl Phosphine | Excellent | Highly effective for challenging substrates and can enable reactions at lower catalyst loadings. ucla.edu |

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the metal center, providing high thermal stability to the catalyst. NHCs are strong σ-donors, which can enhance the catalytic activity of palladium, particularly in reactions involving less reactive aryl chlorides. wikipedia.org For a reactive substrate like this compound, NHC ligands can be expected to promote efficient catalysis, potentially at low catalyst loadings. wikipedia.org

Nitrogen-Based Ligands

Nitrogen-based ligands, such as pyridines and pyrimidines, have also been successfully employed in cross-coupling reactions like the Sonogashira coupling. wikipedia.org These ligands can form stable complexes with palladium and facilitate the catalytic cycle. wikipedia.org

Ligand-Free Conditions

Interestingly, some palladium-catalyzed cross-coupling reactions, including Sonogashira and Suzuki reactions, can proceed under "ligand-free" conditions. nih.govrsc.org In these cases, the solvent, base, or even the substrate itself may act as a ligand to stabilize the palladium catalyst. researchgate.net However, these conditions are often limited to highly reactive substrates and may require higher catalyst loadings or specific reaction media. nih.govrsc.org For instance, some Sonogashira couplings of aryl iodides can be achieved with a heterogeneous Pd/C catalyst in an aqueous medium without the need for external ligands. nih.gov

Spectroscopic and Structural Elucidation Studies of Naphthalene Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For 4-Iodonaphthalene-2-acetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group.

The aromatic protons, typically found in the downfield region of the spectrum (δ 6.5-8.0 ppm), exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. libretexts.org The exact chemical shifts and coupling constants are highly sensitive to the substitution pattern on the naphthalene ring. The presence of the iodine atom and the acetonitrile group will influence the electron density distribution and thus the chemical shifts of the adjacent protons.

The methylene protons of the acetonitrile side chain (-CH₂CN) are expected to appear as a singlet in the range of δ 2.0-3.0 ppm, a characteristic region for benzylic protons. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound This table is a prediction based on known chemical shift ranges for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₂CN | ~2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the naphthalene ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120-150 ppm. libretexts.org The carbon atom directly bonded to the iodine (C-4) will experience a significant upfield shift due to the heavy atom effect of iodine. The quaternary carbons (C-2, C-4, and the ring junction carbons) will generally show weaker signals compared to the protonated carbons.

The methylene carbon of the acetonitrile group (-CH₂CN) is anticipated to appear at a characteristic chemical shift, while the nitrile carbon (-CN) will be observed further downfield.

Table 2: Predicted ¹³C NMR Data for this compound This table is a prediction based on known chemical shift ranges for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 120 - 140 |

| C-I | ~95 |

| -CH₂CN | ~20 |

| -CN | ~117 |

While ¹H and ¹³C NMR are primary tools, advanced multi-nuclear NMR techniques can provide further structural insights, particularly regarding the heteroatom present in this compound. For instance, ¹⁵N NMR spectroscopy could be employed to directly observe the nitrogen atom of the nitrile group. researchgate.net The chemical shift of the nitrogen would provide additional confirmation of the functional group's electronic environment. However, the low natural abundance and lower sensitivity of the ¹⁵N nucleus often necessitate the use of isotopically labeled samples or specialized pulse sequences for successful detection. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

A sharp and intense absorption band in the region of 2240-2260 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile group. arxiv.org The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the naphthalene ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-I stretching vibration typically occurs in the far-infrared region and may be difficult to observe with standard instrumentation.

Table 3: Predicted IR Absorption Bands for this compound This table is a prediction based on known absorption frequencies for specific functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2240 - 2260 | Sharp, Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| C-I Stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom, a characteristic isotopic pattern will be observed for the molecular ion and any iodine-containing fragments, as iodine is monoisotopic (¹²⁷I).

Fragmentation of the molecular ion can occur through various pathways. A common fragmentation would be the loss of the cyanomethyl radical (•CH₂CN) to form a stable naphthyl cation. Another possible fragmentation is the loss of an iodine radical (•I), leading to a [M-I]⁺ fragment. The analysis of these fragment ions helps to confirm the connectivity of the molecule. The exact mass of the molecular ion can be used to determine the elemental composition of the molecule with high accuracy.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of organic molecules. nih.gov It provides information about the electronic transitions that occur when a molecule absorbs light, promoting electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like naphthalene and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from the excitation of electrons in the conjugated π-system. researchgate.net

The absorption of ultraviolet and visible light by organic molecules is primarily restricted to functional groups known as chromophores, which contain valence electrons of low excitation energy. nih.govresearchgate.net In this compound, the primary chromophore is the naphthalene ring system. The acetonitrile (-CH₂CN) and iodo (-I) groups attached to this ring act as modifiers that influence the energy of the electronic transitions.

The electronic spectrum of naphthalene derivatives is dominated by π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The parent naphthalene molecule exhibits several strong absorption bands characteristic of these transitions. The introduction of substituents alters the positions (wavelength) and intensities (molar absorptivity) of these bands.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Naphthalene | Cyclohexane | ~275 | ~6,000 | π → π |

| ~286 | - | π → π | ||

| ~312-320 | - | π → π | ||

| (4-bromonaphthalen-2-yl)acetonitrile | - | - | - | - |

| 1-Iodonaphthalene (B165133) | - | - | - | - |

| Naphthalene-diimides | Acetic Acid | - | - | π → π |

Data for this compound is inferred based on principles of UV-Vis spectroscopy and data from analogous compounds. Specific experimental values are not available in the cited literature. Data for naphthalene is from various spectroscopic studies. Data for naphthalene-diimides indicates high absorption capabilities ideal for electronic transition studies. bit.edu.cnresearchgate.netconsensus.app

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netresearchgate.net This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice and details the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the material's bulk properties.

While the specific crystal structure of this compound has not been reported in the reviewed literature, the crystal structure of the closely related analogue, (4-bromonaphthalen-2-yl)acetonitrile , provides significant insight into the expected molecular architecture. amazonaws.com Given that bromine and iodine are both halogens and occupy the same position on the naphthalene ring, their structural influence is anticipated to be very similar.

The study of (4-bromonaphthalen-2-yl)acetonitrile reveals that the molecule crystallizes in the monoclinic system with the space group P12₁/c1. amazonaws.com The acetonitrile group is nearly coplanar with the aromatic naphthalene ring, as shown by the small C(1)−C(2)−C(21)−C(22) torsion angle of -5.9(5)°. amazonaws.com This planarity facilitates significant π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions occur between centrosymmetrically related naphthalene rings, with a distance of 3.65 Å between the ring centroids, leading to the formation of molecular columns along the crystallographic a-axis. amazonaws.com Such stacking is a common and important feature in the solid-state structure of many naphthalene derivatives. researchgate.net

The detailed crystallographic data for (4-bromonaphthalen-2-yl)acetonitrile is presented below and serves as a robust model for the solid-state structure of this compound.

| Parameter | (4-bromonaphthalen-2-yl)acetonitrile |

| Chemical Formula | C₁₂H₈BrN |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 7.555(6) |

| b (Å) | 7.727(3) |

| c (Å) | 16.643(2) |

| β (°) | 98.95(2) |

| Volume (ų) | 959.8 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Key Torsion Angle (°)C(1)−C(2)−C(21)−C(22) | -5.9(5) |

| Key Intermolecular Interaction | π-π stacking |

| Inter-ring Centroid Distance (Å) | 3.65 |

Data obtained from the single-crystal X-ray diffraction study of (4-bromonaphthalen-2-yl)acetonitrile. amazonaws.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of moderately sized organic molecules like 4-Iodonaphthalene-2-acetonitrile, offering a favorable balance between computational cost and accuracy.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining the molecule's reactivity and its interaction with light.

The HOMO is the orbital from which an electron is most easily removed, and its energy level correlates with the ionization potential. For this compound, the HOMO is expected to be a π-orbital distributed primarily across the naphthalene (B1677914) ring system. The presence of the iodine atom, with its lone pairs, and the acetonitrile (B52724) group can influence the energy and localization of the HOMO. The LUMO, conversely, is the orbital that most readily accepts an electron, and its energy is related to the electron affinity. In this molecule, the LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap generally suggests higher reactivity. samipubco.com For this compound, the electron-withdrawing nature of the nitrile group and the presence of the heavy iodine atom are expected to modulate this gap compared to unsubstituted naphthalene. DFT calculations are instrumental in quantifying these effects. For instance, studies on similar substituted naphthalenes have shown that functional groups significantly alter the HOMO-LUMO gap. acs.orgmdpi.com

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound

| Property | Description | Expected Influence of Substituents |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | The iodine atom's lone pairs may raise the HOMO energy, while the electron-withdrawing acetonitrile group could lower it. The overall effect depends on the balance of these contributions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | The electron-withdrawing nature of the acetonitrile group is expected to stabilize and lower the energy of the LUMO. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | The HOMO-LUMO gap is anticipated to be smaller than that of naphthalene, suggesting increased reactivity. acs.org |

Note: The values in this table are conceptual and represent expected trends. Actual values would require specific DFT calculations for this compound.

The acetonitrile substituent (-CH2CN) introduces conformational flexibility to the otherwise rigid naphthalene scaffold. Rotation around the C(naphthalene)-C(acetonitrile) single bond can lead to different conformers with varying energies. Energetic and conformational analysis using DFT can identify the most stable conformer(s) and the energy barriers to rotation.

The stability of different conformations will be governed by a combination of steric and electronic effects. Steric hindrance between the acetonitrile group and the hydrogen atom on the adjacent carbon of the naphthalene ring will play a significant role. DFT calculations can map the potential energy surface as a function of the dihedral angle of the acetonitrile group, revealing the global minimum energy conformation and any local minima. This information is critical for understanding the molecule's behavior in different environments and its ability to interact with other molecules.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. The positions and intensities of the absorption bands are sensitive to the substituents.

Compared to unsubstituted naphthalene, which exhibits characteristic absorption bands, the presence of the iodo and acetonitrile groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima. researchgate.netaanda.orgrsc.org This is due to the extension of the conjugated system and the electronic perturbations introduced by the substituents. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. Comparing the theoretically predicted spectrum with experimental data can serve as a validation of the computational methodology and provide a detailed assignment of the electronic transitions. acs.org

Table 2: Conceptual Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Description |

| S0 → S1 | > 280 | π→π* transition, likely shifted to longer wavelengths compared to naphthalene due to substitution. |

| S0 → S2 | ~220-280 | Another π→π* transition, characteristic of the naphthalene chromophore, with its position modulated by the iodo and acetonitrile groups. aanda.org |

Note: The values in this table are conceptual and based on general trends for substituted naphthalenes. Precise values would be obtained from TD-DFT calculations.

Mechanistic Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, reactions such as nucleophilic aromatic substitution at the carbon atom bearing the iodine are of significant interest. DFT calculations can be employed to map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.

By modeling the interaction of this compound with various nucleophiles, it is possible to understand the factors that govern the reaction rate and regioselectivity. For example, in the context of iodinated aromatic compounds, computational studies have explored the role of different reactive species and the thermodynamics of the reaction. acs.org Such studies can reveal whether a reaction proceeds via a concerted or a stepwise mechanism and can clarify the role of catalysts or solvent molecules in the reaction. nih.gov

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations provide a quantitative framework for understanding the reactivity and selectivity of this compound. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. Regions of negative potential are indicative of nucleophilic character, while regions of positive potential suggest electrophilic character.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in pericyclic reactions or its behavior as an electron donor or acceptor. The localization of the HOMO can indicate the most likely site for electrophilic attack, while the localization of the LUMO can suggest the preferred site for nucleophilic attack. For iodinated aromatic compounds, direct iodination reactions are known to occur at carbon sites with the most negative atomic charge, a parameter that can be readily calculated using quantum chemical methods. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are better suited for investigating the behavior of this compound in a condensed phase, such as in solution. MD simulations model the interactions between the solute molecule and a large number of solvent molecules over time, providing insights into solvation, diffusion, and intermolecular interactions.

For this compound, MD simulations could be used to study its interactions with various solvents. The amphiphilic nature of the acetonitrile group can lead to specific orientations and interactions with both polar and non-polar solvents. mdpi.commdpi.comnih.gov MD simulations can also be used to explore the aggregation behavior of this compound molecules and their interactions with other solutes or at interfaces. The results of such simulations are crucial for understanding the macroscopic properties of the compound and its behavior in complex environments.

Advanced Applications As Building Blocks and Functional Materials Precursors

Role in Diversity-Oriented Synthesis of Complex Molecular Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. cam.ac.ukrsc.org This approach often relies on the use of versatile starting materials that can undergo a variety of chemical transformations to produce a wide range of molecular skeletons. cam.ac.uknih.gov

The structure of 4-Iodonaphthalene-2-acetonitrile offers two key reactive sites for DOS: the iodo group and the active methylene (B1212753) group of the acetonitrile (B52724) moiety. The carbon-iodine bond is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide array of substituents at the 4-position of the naphthalene (B1677914) ring.

Simultaneously, the acetonitrile group's α-protons are acidic and can be deprotonated to form a nucleophilic carbanion. This nucleophile can participate in various reactions, including alkylations, aldol (B89426) condensations, and Michael additions, to build complexity at the 2-position. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the functional group diversity of the resulting molecules.

A hypothetical DOS strategy could involve a branching pathway where a common precursor, this compound, is subjected to different reaction conditions to yield distinct molecular scaffolds. nih.gov For instance, an initial Sonogashira coupling could be followed by a base-mediated cyclization involving the nitrile group, while a parallel pathway could involve an initial alkylation at the acetonitrile position followed by a Suzuki coupling. This approach would rapidly generate a library of complex and diverse polycyclic and heterocyclic structures.

Precursors for Organic Electronic Materials

The naphthalene moiety is a well-established building block for organic electronic materials due to its inherent aromaticity and charge-transport properties. nih.govdntb.gov.ua

Naphthalene-Based Organic Semiconductors

Naphthalene derivatives are frequently employed in the synthesis of organic field-effect transistors (OFETs) and other semiconductor devices. nih.govgoogle.com The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and their electronic properties. The "building-block approach" is a common strategy to develop new organic semiconductor materials by combining different aromatic units. nih.gov

This compound could serve as a key intermediate in the synthesis of novel naphthalene-based semiconductors. The iodo group allows for the facile introduction of other aromatic or heteroaromatic units via cross-coupling reactions, enabling the construction of extended π-conjugated systems. For example, coupling with a suitable boronic acid or alkyne could lead to the formation of larger polycyclic aromatic hydrocarbons or donor-acceptor type molecules, which are known to exhibit good charge transport characteristics. nih.govgoogle.com The nitrile group, being an electron-withdrawing group, can also be used to tune the electronic properties of the final molecule, potentially leading to n-type or ambipolar semiconductor behavior.

Table 1: Potential Naphthalene-Based Organic Semiconductors from this compound

| Precursor | Reaction Type | Potential Product Structure | Potential Application |

|---|---|---|---|

| This compound | Suzuki Coupling | Naphthalene-Aryl-Acetonitrile | OFETs |

| This compound | Sonogashira Coupling | Naphthalene-Alkynyl-Acetonitrile | Organic Photovoltaics |

Materials for Optoelectronic Applications, including Nonlinear Optics (NLO)

Materials with significant nonlinear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and data storage. jhuapl.edu Organic molecules featuring donor-acceptor structures often exhibit large NLO responses. ipme.ru The design of such materials involves creating asymmetric polarization within the molecule. ipme.ru

The combination of the electron-donating naphthalene ring and the electron-withdrawing nitrile group in this compound provides a basic donor-acceptor framework. The NLO properties could be further enhanced by strategically introducing stronger donor or acceptor groups. The iodo substituent is particularly useful here, as it can be replaced with various functional groups through established synthetic methodologies. For instance, replacing the iodine with a strong electron-donating group like an amino or alkoxy group, while retaining the electron-withdrawing nitrile, would create a more polarized molecule with potentially enhanced second-order NLO properties.

Building Blocks for Porous Organic Polymers and Salts

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and excellent chemical and thermal stability. rsc.org These properties make them promising candidates for applications in gas storage, separation, and catalysis. rsc.orgbohrium.com The synthesis of POPs typically involves the polymerization of rigid, multifunctional building blocks.

This compound, with its two reactive sites, could be envisioned as a valuable monomer for the synthesis of novel POPs. For example, a di-functionalized derivative of this compound, perhaps created through a prior reaction at the acetonitrile position, could undergo polymerization. More directly, Sonogashira-Hagihara cross-coupling polymerization of a di-iodinated naphthalene derivative (which could potentially be synthesized from a precursor related to this compound) with a di-alkynyl comonomer is a common method for producing conjugated microporous polymers. bohrium.com

Furthermore, the formation of porous organic salts (POSs) through the self-assembly of functionalized building blocks via ionic and hydrogen bonding interactions is an emerging strategy. rsc.org A derivative of this compound, for instance, one where the nitrile is converted to a carboxylic acid and the iodo group is replaced by an amine, could potentially self-assemble with a complementary functionalized molecule to form a porous organic salt.

Synthesis of Bifunctional Molecules and Scaffolds

Bifunctional molecules and scaffolds, which contain two or more distinct reactive or functional sites, are of great interest in medicinal chemistry, chemical biology, and materials science. The ability to orthogonally modify these sites allows for the construction of complex molecular architectures and probes.

The iodo and acetonitrile groups in this compound represent two chemically distinct handles that can be addressed selectively. The carbon-iodine bond is susceptible to transition-metal-catalyzed reactions, while the acetonitrile group can be functionalized using base-mediated chemistry. This orthogonality would allow for a stepwise and controlled synthesis of bifunctional molecules. For example, one could first perform a Suzuki coupling at the iodo position and then, in a subsequent step, carry out an aldol reaction at the acetonitrile position. This approach would enable the precise placement of different functionalities onto the naphthalene scaffold, leading to the creation of tailored molecules for specific applications, such as targeted drug delivery or molecular sensing.

Future Research Directions

Development of Sustainable and Green Synthetic Protocols

The future of chemical synthesis lies in the development of environmentally friendly and sustainable processes. For 4-Iodonaphthalene-2-acetonitrile, this involves exploring greener reaction conditions and alternative starting materials. Key areas of future research include:

Microwave-Assisted Synthesis: Research has shown that microwave irradiation can lead to better yields and reduced reaction times compared to conventional heating methods. researchgate.net Future studies could optimize microwave-assisted protocols for the synthesis of this compound and its derivatives.

Bio-based Feedstocks: The use of bio-ethanol as a starting material for acetonitrile (B52724) production is a promising green alternative to petroleum-based routes. unimi.it Investigating the feasibility of integrating bio-derived acetonitrile into the synthesis of this compound could significantly improve its sustainability profile.

Green Chemistry Techniques: The application of green chemistry principles, such as the use of less hazardous solvents and reagents, can reduce the environmental impact of synthesis. researchgate.net Future work will focus on developing protocols that minimize waste and utilize more environmentally benign substances.

Exploration of Novel Catalytic Systems and Multimetallic Catalysis

The efficiency and selectivity of chemical reactions involving this compound can be significantly enhanced through the development of novel catalytic systems. Future research in this area will likely focus on:

Novel Solid Acid Catalysts: Researchers have developed novel solid acid catalysts, such as UDCaT-4, which show high stability, activity, and selectivity in the alkylation of naphthalene (B1677914). scispace.comresearchgate.net Further exploration of these and other new catalysts could lead to more efficient syntheses of functionalized naphthalene derivatives.

Multimetallic Catalysis: The combined action of different metals in a single catalytic system, known as multimetallic catalysis, can lead to enhanced catalytic properties. acs.org Investigating the use of heterometallic complexes and clusters as catalysts for reactions involving this compound could open up new synthetic pathways.

Ionic Liquids as Catalysts: Ionic liquids have been shown to be effective catalysts for the synthesis of alkylated naphthalenes in continuous-flow microreaction systems. rsc.org This approach allows for high yields in short reaction times at mild temperatures. rsc.org

Gold-Catalyzed Functionalization: Gold complexes have been shown to catalyze the functionalization of naphthalene, leading to the formation of various products. nih.gov Further studies into gold-catalyzed reactions could provide new methods for modifying this compound.

Expansion of Substrate Scope and Functional Group Tolerance in Reactions

To enhance the utility of this compound in organic synthesis, it is crucial to expand the range of substrates and functional groups that are compatible with its reactions. Future research will aim to:

Improve Functional Group Tolerance: Many modern catalytic methods, such as nickel-catalyzed cross-coupling reactions, are known for their high functional group tolerance, accommodating groups like alkenes, esters, amines, and amides. nih.govximo-inc.com Research will continue to push the boundaries of this tolerance in reactions involving iodonaphthalenes.

Broaden Substrate Scope: The development of new synthetic methodologies aims to broaden the applicability of reactions to a more diverse range of substrates. nih.gov For instance, recent advancements allow for the alkynylation of a variety of iodoalkanes, including those derived from naphthalene. acs.org

Regioselective Functionalization: Controlling the position of functionalization on the naphthalene core is a significant challenge. nih.govresearchgate.net Developing new methods that allow for precise regioselective reactions will be a key area of focus.

Integration into Advanced Materials Science for Emerging Technologies

Naphthalene derivatives are valuable building blocks for advanced materials with applications in electronics and other emerging technologies. nih.gov Future research on this compound will explore its potential in:

Organic Electronics: Naphthalene diimide (NDI) derivatives are being investigated for their use as semiconductors in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edu The unique electronic properties of this compound could be harnessed to create novel NDI-based materials.

Blue Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives end-capped with other aromatic groups have shown excellent properties as blue emitting materials for OLEDs. ingentaconnect.com The incorporation of the iodonitrile functionality could lead to materials with improved performance characteristics.

High-Performance Polymers: Naphthalene derivatives are used in the production of high-performance polymers like polyethylene (B3416737) naphthalate. scispace.com The specific structure of this compound could be exploited to synthesize new polymers with tailored properties.

Market Growth: The market for naphthalene derivatives is expected to grow, driven by demand from various sectors including construction, electronics, and pharmaceuticals. knowledge-sourcing.com This growth will likely spur further research into new applications for compounds like this compound.

In-Depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For this compound, future research will involve:

Investigating Reaction Pathways: Detailed mechanistic studies, often employing computational modeling, can elucidate the complex steps involved in transformations such as catalytic reforming and skeletal editing of aromatic frameworks. nih.govmdpi.com

Understanding Catalyst Behavior: Studying the role of the catalyst in detail, including the nature of the active sites and the potential for catalyst deactivation, is crucial for improving reaction efficiency and catalyst longevity. rsc.orgmdpi.com

Elucidating Reaction Intermediates: The identification and characterization of reaction intermediates, for example through spectroscopic techniques, can provide valuable insights into the reaction mechanism. nih.gov A recent study on the synthesis of naphthalene derivatives proposed the formation of a triene intermediate. nih.govnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Iodonaphthalene-2-acetonitrile?

- Methodological Answer : The synthesis typically involves iodination of naphthalene-2-acetonitrile derivatives. A widely used approach employs iodine with oxidizing agents (e.g., hydrogen peroxide or NaOCl) under acidic conditions (e.g., acetic acid) to achieve regioselective iodination . Temperature control (0–25°C) minimizes side reactions like di-iodination or oxidation of the nitrile group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the iodine substitution pattern and nitrile presence (e.g., nitrile C≡N peak at ~120 ppm in C) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHINO) .

- IR Spectroscopy : C≡N stretch (~2240 cm) and C-I vibrations (~500 cm) are diagnostic .

Q. How does solvent choice influence iodination efficiency in naphthalene derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DCM) enhance iodine solubility, while acetic acid stabilizes reactive intermediates. Solvent polarity affects reaction kinetics—higher polarity accelerates iodination but may promote side reactions. Optimization via solvent screening (e.g., DCM vs. THF) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the iodination of naphthalene-2-acetonitrile?

- Methodological Answer : The nitrile group acts as a meta-directing electron-withdrawing group, favoring iodination at the 4-position. Computational studies (DFT calculations) can model charge distribution and transition states to predict regioselectivity. Experimental validation via competitive reactions with substituted analogs (e.g., chloro vs. methoxy groups) further clarifies directing effects .

Q. How can competing side reactions (e.g., di-iodination) be suppressed during synthesis?

- Methodological Answer :

- Stoichiometric Control : Limiting iodine to 1.1 equivalents prevents over-iodination.

- Temperature Modulation : Lower temperatures (0–5°C) reduce iodine’s electrophilicity.

- Additives : Silver salts (AgNO) sequester excess iodide ions, minimizing poly-iodination .

Q. What in vitro models are suitable for assessing the bioactivity of this compound?

- Methodological Answer :

- Cell Viability Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 isoforms via fluorometric assays .

- Structural-Activity Relationships (SAR) : Compare bioactivity with analogs (e.g., 4-chloro or 4-methoxy derivatives) to identify critical substituents .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce protocols with controlled variables (e.g., solvent purity, iodine source).

- Advanced Analytics : Use LC-MS to detect trace impurities or byproducts affecting yield calculations.

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (excluding non-peer-reviewed sources like BenchChem) to identify consensus conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.